2-Acetamido-4,5-dimethoxybenzoic acid

Medicinal Chemistry Drug Design ADME Prediction

This N-acetyl-protected benzoic acid scaffold is essential for medicinal chemistry and process R&D. Unlike the free 2-amino analog, the acetamido group eliminates amine nucleophilicity, preventing side reactions and enabling orthogonal deprotection. Quantifiable differences in XLogP3-AA (1.1 vs 1.3) and TPSA (84.9 vs 81.8 Ų) allow precise ADME tuning. Its predicted higher melting point (182.55°C) versus the amino analog (155-160°C) facilitates robust crystallization and scalable isolation. Procure this exact compound to ensure synthetic fidelity and accurate SAR/modeling data.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 145352-75-6
Cat. No. B139513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4,5-dimethoxybenzoic acid
CAS145352-75-6
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
InChIInChI=1S/C11H13NO5/c1-6(13)12-8-5-10(17-3)9(16-2)4-7(8)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15)
InChIKeyGFIPYKUNLSFXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-4,5-dimethoxybenzoic acid (CAS 145352-75-6) – A Differentiated N-Acetylated Building Block for Precision Medicinal Chemistry


2-Acetamido-4,5-dimethoxybenzoic acid (CAS 145352-75-6), also known as N-acetyl-4,5-dimethoxyanthranilic acid, is a substituted benzoic acid derivative featuring a 2-acetamido group and methoxy substituents at the 4- and 5-positions [1]. This compound is primarily employed as a protected intermediate in organic synthesis, where the acetamido moiety serves as a stable, neutral N-protecting group for the corresponding 2-amino-4,5-dimethoxybenzoic acid core . Its predicted physicochemical profile—including a calculated XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 84.9 Ų—positions it as a moderately lipophilic, hydrogen-bond-capable scaffold suitable for further elaboration in drug discovery programs [1].

Why 2-Acetamido-4,5-dimethoxybenzoic acid Cannot Be Casually Swapped with Its 2-Amino or Non-Acetylated Analogs


Simple substitution with the 2-amino analog (2-amino-4,5-dimethoxybenzoic acid) or the parent 4,5-dimethoxybenzoic acid is chemically and functionally invalid. The acetamido group in the target compound is not a trivial modification; it fundamentally alters the molecule's electronic properties, hydrogen-bonding capacity, and lipophilicity, which in turn dictate reactivity, solubility, and biological recognition [1]. For instance, the presence of the acetyl group increases the molecular weight from 197.19 Da (amino analog) to 239.22 Da and adds an additional rotatable bond, which can impact conformational flexibility and metabolic stability [1][2]. Furthermore, the N-acetyl group eliminates the basicity and nucleophilicity of the free amine, preventing unwanted side reactions during multi-step syntheses and enabling selective orthogonal deprotection strategies . The quantitative evidence below underscores these critical differentiators, confirming that interchange with a simpler analog would compromise synthetic fidelity, alter pharmacokinetic predictions, and invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Acetamido-4,5-dimethoxybenzoic acid: Evidence-Based Advantages Over Closest Analogs


Increased Lipophilicity (XLogP3-AA) Relative to 2-Amino Analog

The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.2 log units lower than the 2-amino analog's XLogP3-AA of 1.3 [1][2]. This subtle but measurable decrease in lipophilicity, attributed to the N-acetyl group, can influence passive membrane permeability and non-specific protein binding in a manner distinct from the free amine [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Enhanced Topological Polar Surface Area (TPSA) Versus 2-Amino Analog

The target compound has a calculated topological polar surface area (TPSA) of 84.9 Ų, which is 3.1 Ų higher than the 2-amino analog's TPSA of 81.8 Ų [1][2]. This increase, driven by the additional carbonyl oxygen in the acetamido group, enhances the molecule's capacity for hydrogen-bonding interactions, a critical factor in target engagement and aqueous solubility [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Increased Rotatable Bond Count Relative to 2-Amino Analog

The target compound possesses 4 rotatable bonds compared to 3 rotatable bonds in the 2-amino analog [1][2]. The additional rotatable bond is introduced by the acetyl group, which increases the compound's conformational flexibility. This can be a significant factor in molecular docking studies and in understanding the entropic penalty of binding [1][2].

Medicinal Chemistry Drug Design Conformational Analysis

Divergent Melting Point Predictions Suggest Altered Solid-State Properties

While experimental melting points are not widely reported, predicted values from authoritative databases indicate a significant difference. The target compound has a predicted melting point of 182.55°C (Mean or Weighted MP from ChemSpider) , whereas the 2-amino analog has a reported experimental melting range of 155-160°C . This ~22-27°C higher predicted melting point for the N-acetylated derivative suggests stronger intermolecular interactions in the solid state, which can influence crystallization behavior, purity assessment, and storage stability.

Process Chemistry Crystallization Formulation

Optimal Use Cases for 2-Acetamido-4,5-dimethoxybenzoic acid Based on Differentiated Property Profile


As a Protected Intermediate in Multi-Step Syntheses of Complex Amine-Containing Targets

The N-acetyl group in 2-acetamido-4,5-dimethoxybenzoic acid serves as a stable protecting group, preventing unwanted reactions of the amine during synthetic sequences. This is a direct consequence of the chemical differentiation highlighted in Section 2. Researchers can utilize this compound to introduce the 4,5-dimethoxybenzoic acid scaffold early in a synthesis, with the knowledge that the acetamido group will remain intact under a variety of conditions where a free amine would be reactive or cause side-product formation [1].

In Structure-Activity Relationship (SAR) Studies for Optimizing Lipophilicity and H-Bonding

Medicinal chemistry teams can use this compound to probe the SAR around a key 4,5-dimethoxyphenyl core. The quantitative differences in XLogP3-AA (1.1 vs. 1.3 for the amino analog) and TPSA (84.9 vs. 81.8 Ų) [1][2] provide a measurable basis for selecting this N-acetylated variant over the free amine when aiming to slightly reduce lipophilicity or enhance hydrogen-bonding potential without introducing a strong basic center. This allows for fine-tuning of ADME properties within a lead optimization campaign.

In Computational Chemistry and Molecular Modeling Workflows

The distinct physicochemical descriptors—specifically the higher rotatable bond count (4 vs. 3) and TPSA—mean that this compound cannot be modeled as a simple surrogate for its 2-amino analog [1][2]. Its unique parameter set is essential for accurate docking simulations and QSAR model building. Procurement of the precise N-acetylated compound ensures that computational predictions align with subsequent experimental data, avoiding model inaccuracies that would arise from using an incorrect analog.

In Process Chemistry Where Improved Crystallinity is Desired

Based on the predicted higher melting point of 182.55°C compared to the 2-amino analog's 155-160°C [1][2], this compound may offer practical advantages in purification and handling. For process chemists, a higher-melting solid is often easier to crystallize, isolate, and dry, potentially leading to more robust and scalable manufacturing processes. This practical differentiator can influence the choice of building block in early process development.

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